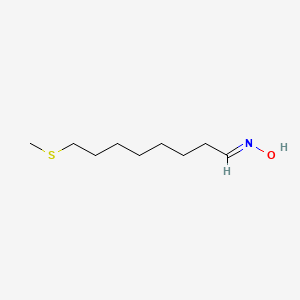

8-Methylthiooctanaldoxime

Description

8-Methylthiooctanaldoxime is a key intermediate in glucosinolate biosynthesis, a class of sulfur-containing secondary metabolites predominantly found in Arabidopsis thaliana and other Brassicaceae species. This compound is synthesized via the enzymatic activity of hexahomomethionine N-hydroxylase (CYP79F2), which catalyzes the conversion of elongated methionine derivatives, such as hexahomomethionine, into their corresponding aldoximes . These aldoximes serve as precursors for aliphatic glucosinolates, which are critical for plant defense against herbivores and pathogens. Despite its established role in metabolic pathways, the regulatory mechanisms governing its synthesis, degradation, and accumulation remain partially unresolved .

Properties

Molecular Formula |

C9H19NOS |

|---|---|

Molecular Weight |

189.32 g/mol |

IUPAC Name |

(NE)-N-(8-methylsulfanyloctylidene)hydroxylamine |

InChI |

InChI=1S/C9H19NOS/c1-12-9-7-5-3-2-4-6-8-10-11/h8,11H,2-7,9H2,1H3/b10-8+ |

InChI Key |

XKNUDVRSFJJTNT-CSKARUKUSA-N |

Isomeric SMILES |

CSCCCCCCC/C=N/O |

Canonical SMILES |

CSCCCCCCCC=NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chain Length: Longer-chain aldoximes (e.g., C8 and C9) are derived from hexahomomethionine, while shorter-chain variants (e.g., C5) likely originate from pentahomomethionine. Chain length influences glucosinolate diversification and ecological interactions .

- Enzyme Specificity : CYP79F2 exclusively catalyzes the conversion of hexahomomethionine to C8 and C9 aldoximes, highlighting its substrate specificity .

Research Findings and Data

Metabolic Regulation

- GGP1 Knockout Studies: Disruption of GGP1 leads to aldoxime accumulation, confirming its role in downstream glucosinolate modification .

Ecological Significance

- Glucosinolates derived from these aldoximes deter herbivores via hydrolysis into toxic isothiocyanates. Longer-chain derivatives (C8–C9) show enhanced stability and bioactivity in A. thaliana .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.